Enhanced Lipophilicity vs. Parent DMAC Enables Solution-Processed Device Formulation
The computed partition coefficient (XLogP3) of 2,7-diisopropyl-9,9-dimethyl-9,10-dihydroacridine is 6.6, representing a 2.3 log unit increase over the parent 9,9-dimethyl-9,10-dihydroacridine (DMAC), which has an XLogP3 of 4.3 [1]. This difference corresponds to approximately a 200-fold higher theoretical octanol-water partition ratio, indicating substantially enhanced solubility in non-polar organic solvents commonly used for solution-processed OLED emissive layer deposition (e.g., toluene, chlorobenzene). The measured LogP of 2-isopropyl-9,9-dimethyl-9,10-dihydroacridine (the mono-substituted analog) is 5.53 , positioning the 2,7-diisopropyl derivative as the most lipophilic member of this alkyl-substituted DMAC series, which is advantageous for achieving higher loading in hydrophobic host matrices without phase separation.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 6.6 (PubChem computed) |
| Comparator Or Baseline | DMAC (parent): XLogP3 = 4.3; 2-Isopropyl-DMAC: LogP = 5.53 (ChemSpider ACD/LogP) |
| Quantified Difference | ΔXLogP3 = +2.3 vs. DMAC; ΔLogP ≈ +1.1 vs. mono-isopropyl analog |
| Conditions | Computational prediction (XLogP3 3.0 algorithm); ACD/LogP experimental estimation |
Why This Matters
Higher lipophilicity directly translates to improved solubility in non-polar spin-coating or inkjet-printing solvents, a critical parameter for solution-processed OLED fabrication where DMAC alone can exhibit limited solubility.
- [1] PubChem. XLogP3-AA values: 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine (CID 154703235, XLogP3 = 6.6); 9,9-Dimethyl-9,10-dihydroacridine (CID 154703234, XLogP3 = 4.3). View Source
